Spiro[4.5]dec-1-en-2-yl-methanol
Description
Spiro[4.5]dec-1-en-2-yl-methanol is a bicyclic compound featuring a spiro junction at the first carbon of a cyclohexene ring fused to a cyclopentane ring, with a methanol substituent at the second position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. Spiro compounds are known for their conformational rigidity, which enhances binding specificity to biological targets . Notably, spiro[4.5] scaffolds are prevalent in natural products (e.g., β-vetivone) and synthetic inhibitors of enzymes like prolyl hydroxylases (PHDs) .
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
spiro[4.5]dec-3-en-3-ylmethanol |
InChI |
InChI=1S/C11H18O/c12-9-10-4-7-11(8-10)5-2-1-3-6-11/h8,12H,1-7,9H2 |
InChI Key |
MQKZMSGWYOZOMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC(=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs differ in substituents, ring heteroatoms, and stereochemistry, influencing their physicochemical profiles:
Key Observations :
- Alkyl substituents (e.g., methyl, propene) enhance hydrophobicity and molecular weight, as seen in CAS 149496-35-5 and 1460-73-7 .
Enzyme Inhibition
Spiro[4.5]decanone derivatives exhibit inhibitory activity against PHD2 and PHD3, with IC₅₀ values ranging from 0.219 μM to >25 μM (Table 1, ). Selectivity varies:
- Compound 24 (spiro[4.5]decanone derivative): PHD2 IC₅₀ = 0.219 μM; minimal inhibition of FIH and KDM4A .
Table 2: Enzyme Inhibition and Antimicrobial Profiles
Key Observations :
- triazole groups) can modulate activity .
- Antimicrobial activity correlates with electron-withdrawing groups (e.g., sulfonyl, triazole) .
Preparation Methods
Base-Mediated Spiroannulation
The Royal Society of Chemistry’s protocol for exocyclic alkene synthesis provides a foundational approach for constructing the spiro[4.5]decene core. In this method, methylenecycloheptane derivatives are synthesized via dehydrohalogenation of halogenated cycloalkanes using strong bases like potassium tert-butoxide. For example, methylenecyclooctane (1d) is isolated in 53% yield after flash chromatography, demonstrating the method’s applicability to medium-sized rings.
To adapt this for Spiro[4.5]dec-1-en-2-yl-methanol, a cyclohexane ring bearing a hydroxymethyl substituent could serve as the starting material. Quenching the reaction with saturated NHCl and extracting with diethyl ether minimizes side reactions, while chromatography with pentane or dichloromethane-methanol mixtures isolates the product. However, the low yield (15%) observed for 1-methyl-4-methylenecyclohexane (1h) suggests steric hindrance from substituents necessitates optimized base stoichiometry.
Functionalization of Preformed Spirocyclic Frameworks
Hydroxymethyl Group Installation via Aldol Condensation
The ACS Omega study highlights the Petasis reaction for introducing substituents to spirocyclic amines. By reacting a spirocyclic ketone (e.g., 2b–2d) with allylboronates and amines, hydroxymethyl groups can be installed via a three-component coupling. For this compound, this would involve:
-
Generating a spirocyclic ketone through oxidative cleavage of the alkene moiety.
-
Performing a Petasis reaction with formaldehyde and benzylamine to form the hydroxymethylated product.
-
Hydrogenolytic removal of the benzyl protecting group.
This method achieves yields exceeding 75% for analogous pyrrolidines, though steric effects in the spiro[4.5] system may necessitate higher temperatures or prolonged reaction times.
Reductive Amination Followed by Oxidation
An alternative route involves reductive amination of a spirocyclic aldehyde with methylamine, followed by oxidation of the resultant amine to the alcohol. The ACS Omega protocol uses NaBH for reduction and MnO for oxidation, though CrO or Swern conditions may offer better selectivity for secondary alcohols.
One-Pot Tandem Methodologies
Ring-Closing Metathesis/Oxidation Sequences
A tandem approach combining Grubbs’ catalyst-mediated ring-closing metathesis (RCM) and in situ oxidation streamlines the synthesis. For example:
-
RCM of diethyl diallylmalonate using Grubbs II catalyst forms the spiro[4.5]decene core.
-
Hydrolysis of the ester groups to carboxylic acids.
-
Reduction with LiAlH yields the primary alcohol.
This method avoids intermediate purification but requires stringent control over reaction conditions to prevent over-reduction.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Steps | Yield (%) | Purification Technique |
|---|---|---|---|---|
| Base-mediated cyclization | Halogenated cycloalkane | Dehydrohalogenation, chromatography | 15–90 | Flash chromatography (pentane) |
| Petasis reaction | Spirocyclic ketone | Three-component coupling, hydrogenolysis | 75–90 | Silica gel (DCM/MeOH/NHOH) |
| Tandem RCM/oxidation | Diallylmalonate | Metathesis, hydrolysis, reduction | 60–75 | Distillation, recrystallization |
The base-mediated route offers simplicity but variable yields, while the Petasis reaction provides higher consistency at the cost of additional protection/deprotection steps.
Mechanistic Considerations and Side Reactions
Steric Effects in Spiroannulation
The spiro[4.5] system’s bridgehead carbon creates significant steric hindrance, leading to competing E2 elimination or Wagner-Meerwein rearrangements. For instance, the 15% yield of 1h underscores the challenge of installing substituents near the spiro center. Using bulky bases like LDA or coordinating solvents (THF) mitigates this by stabilizing transition states.
Diastereoselectivity in Hydroxymethylation
Asymmetric induction during hydroxymethyl group installation remains problematic. The ACS Omega study reports diastereomeric ratios (d.r.) of 2.1:1 to 5:1 for analogous compounds, suggesting chiral auxiliaries or enzymatic resolution may be required for enantiopure products.
Scale-Up Challenges and Industrial Adaptations
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for Spiro[4.5]dec-1-en-2-yl-methanol, and what reaction conditions are critical for optimizing yield?
- Methodology : Synthesis typically involves cyclization reactions or spiroannulation strategies. Key steps include controlling steric hindrance and stereochemistry using catalysts like Lewis acids (e.g., BF₃·OEt₂). Reaction temperature (e.g., -78°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane for stabilization) are critical for yield optimization .
- Validation : Intermediate characterization via NMR and mass spectrometry ensures correct regiochemistry before proceeding to final steps .
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
- Analytical Workflow :
GC/MS : Identifies molecular ion peaks and fragmentation patterns, with comparisons to databases like NIST for natural derivatives .
X-ray crystallography : Resolves absolute stereochemistry. SHELX programs (e.g., SHELXL) refine crystal structures, requiring high-resolution data (≤1.0 Å) and proper space group assignment (e.g., monoclinic P21/n) .
NMR : ¹H and ¹³C spectra verify substituent positions, with DEPT-135 distinguishing CH₂ and CH₃ groups .
Q. What natural sources contain Spiro[4.5]decane derivatives, and how are they isolated?
- Sources : Found in plant essential oils (e.g., agarospirane from Aquilaria species) and fungal metabolites .
- Isolation : Steam distillation or Soxhlet extraction followed by column chromatography (silica gel, hexane/ethyl acetate gradients) isolates spiro compounds. Purity is confirmed via TLC and HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate Spiro[4.5]decane derivatives as prolyl hydroxylase (PHD) inhibitors?
- SAR Design :
Core modifications : Introduce substituents at positions 6 and 10 to assess steric effects on PHD2 binding.
Enzymatic assays : Measure IC₅₀ values using HIF-1α hydroxylation assays under hypoxia.
Crystallography : Co-crystallize derivatives with PHD2 (PDB: 3HQR) to map interactions with the 2OG-binding site .
- Data Interpretation : Correlate logP values with cellular permeability using Caco-2 models to balance potency and bioavailability .
Q. What challenges arise in resolving stereochemistry during X-ray analysis of this compound, and how are they addressed?
- Challenges :
- Twinned crystals : Common in spiro systems due to conformational flexibility.
- Low electron density : Hydroxyl and methyl groups may obscure key positions.
- Solutions :
Data collection : Use high-intensity synchrotron radiation (λ = 0.7–1.0 Å) and multi-scan absorption correction (e.g., SCALE3 in SHELXL) .
Refinement : Apply restraints for bond lengths/angles and validate with R-factor convergence (<5% Δ) .
Q. How do computational methods enhance the study of this compound’s interactions with target enzymes?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite docks the compound into PHD2’s active site (grid size: 25 ų).
- Scoring : Prioritize poses with hydrogen bonds to Arg383 and hydrophobic contacts to Leu326 .
- MD Simulations :
- Parameters : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2.0 Å) and free energy (MM/PBSA) .
Q. How can contradictory synthesis yields in Spiro[4.5]decane derivatives be resolved experimentally?
- Troubleshooting :
Reaction monitoring : Use in-situ IR to detect intermediate formation (e.g., carbonyl peaks at 1700–1750 cm⁻¹) .
Reproducibility : Standardize solvent drying (molecular sieves) and catalyst activation (e.g., flame-dried glassware under argon) .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) via ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
